molecular formula C18H30N4O3S B2598745 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine CAS No. 2320887-10-1

3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine

Numéro de catalogue B2598745
Numéro CAS: 2320887-10-1
Poids moléculaire: 382.52
Clé InChI: NSOVAULQCQYHBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase) and is used in scientific research applications. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is involved in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell signaling. BTK is activated by the BCR and promotes downstream signaling pathways that lead to B-cell proliferation and survival. Inhibition of BTK by 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine blocks BCR signaling and induces apoptosis in B-cell lymphoma cells. 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine has also been shown to inhibit other kinases in the BCR signaling pathway, such as AKT and ERK, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine has been shown to have potent anti-tumor effects in preclinical studies, both as a single agent and in combination with other targeted therapies. 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine has been shown to induce apoptosis in B-cell lymphoma cells and inhibit tumor growth in mouse models of B-cell malignancies. 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cell lymphoma cells, and its favorable safety profile. However, the limitations of using 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine include its relatively low solubility in aqueous solutions and its potential for off-target effects on other kinases in the BCR signaling pathway.

Orientations Futures

For the use of 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine in scientific research include further preclinical studies to elucidate its mechanism of action and potential therapeutic applications in B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine in patients with B-cell lymphoma and chronic lymphocytic leukemia. Other potential future directions include the development of more potent and selective BTK inhibitors and the exploration of combination therapies with other targeted agents.

Méthodes De Synthèse

The synthesis of 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine involves several steps, including the preparation of the pyridazine core and the introduction of the pyrrolidine and piperidine substituents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine has been described in detail in several scientific publications.

Applications De Recherche Scientifique

3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine has been used in scientific research to investigate the role of BTK in B-cell signaling and the potential therapeutic applications of BTK inhibitors in B-cell malignancies. Preclinical studies have shown that 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine can inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cell lymphoma cells. 3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

Propriétés

IUPAC Name

3-tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-18(2,3)16-6-7-17(20-19-16)25-14-15-8-12-22(13-9-15)26(23,24)21-10-4-5-11-21/h6-7,15H,4-5,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOVAULQCQYHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.